molecular formula C14H13NO2 B1666680 alpha-Benzoin oxime CAS No. 441-38-3

alpha-Benzoin oxime

Cat. No.: B1666680
CAS No.: 441-38-3
M. Wt: 227.26 g/mol
InChI Key: WAKHLWOJMHVUJC-FYWRMAATSA-N
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Chemical Reactions Analysis

alpha-Benzoin oxime undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The copper ions in this compound can react with various reagents to form different products. For example, copper can undergo oxidation to form copper oxide, which is a key component in this compound . The specific reactions and conditions depend on the application and the desired properties of the final product .

Scientific Research Applications

Analytical Chemistry

Alpha-benzoin oxime is used as a complexing agent for the estimation and detection of various metal ions .

  • Nickel Detection: α-benzoin oxime forms an orange-colored complex with ammoniacal Nickel(II) at pH 9 in an aqueous medium containing a non-ionic surfactant like Triton-X-100 . This reaction is employed for the spectrophotometric detection of Nickel(II) in water samples and alloys, offering a selective and sensitive method .
  • Copper, Molybdenum, and Tungsten Measurement : this compound is a reagent for identifying and measuring copper, molybdenum, and tungsten . It is particularly useful for measuring molybdenum .
  • Extraction of Tantalum, Vanadium, and Tungsten: this compound can be used as a sequestrant in the extraction of tantalum, vanadium, and tungsten in ore dressing processes . It facilitates the solvent extraction of vanadium when using a chloroform solution .

Organic Synthesis

This compound serves as a raw material in synthesizing various organic compounds .

  • Synthesis of 1,2-phenylbenzene-2-hydroxyl-ethamine: α-benzoin oxime is a basic raw material for the synthesis of 1,2-phenylbenzene-2-hydroxyl-ethamine and its derivatives .
  • Catalysis: α-benzoin oxime can improve copper-catalyzed carbon-nitrogen coupling reactions . It can catalyze coupling reactions of (hetero)aryl halides with nucleophiles such as azoles, piperidine, pyrrolidine, and amino acids, providing access to common scaffolds found in FDA-approved pharmaceuticals .

Metal Cluster Chemistry

This compound is used in metal cluster chemistry to synthesize metal complexes .

  • Decanuclear Copper(II) Complexes: α-benzoin oxime (bzoxH2) has been used to synthesize decanuclear Cu(II) complexes with a loop or single-strand wheel topology . These Cu(II)10 clusters exhibit antiferromagnetic coupling with an S = 0 spin ground state .
  • Enneanuclear Manganese(III) Complexes: α-benzoin oxime has been used to synthesize enneanuclear Mn(III) complexes .

Other Applications

  • Ultrasound-assisted Conversion: In the production of enantiopure benzoin from rac-benzoin acetate, ultrasound irradiation with Rhizopus oryzae can enhance the conversion rate when using this compound .
  • Protection Against Transcriptome Alterations: Cholesterol oximes, when chronically administered, can increase the transcription of cytoprotective genes and improve transcriptome alterations induced by alpha-synuclein overexpression in nigrostriatal dopaminergic neurons .

Synthesis Method of α-Benzoin Oxime

The synthetic method of α-benzoin oxime involves reacting bitter almond oil camphor with oxammonium hydrochloride in an alcoholic solution in the presence of carbonate powder . The reaction is stirred at room temperature, followed by the addition of hot water to precipitate the product . The product is then purified using benzene .

Table: Synthesis of α-Benzoin Oxime

Reagent Description
Bitter almond oil camphorReacts with oxammonium hydrochloride to form α-benzoin oxime
Oxammonium hydrochlorideReacts with bitter almond oil camphor in an alcoholic solution
Carbonate powderAdded to the alcoholic solution to facilitate the reaction. Suitable carbonates include yellow soda ash, sodium bicarbonate, saleratus, or bicarbonate of ammonia .
AlcoholUsed as a solvent for the reaction. Suitable alcohols are methyl alcohol and ethanol .
BenzeneUsed for purifying the product. Refluxing the crude product in benzene yields pure α-benzoin oxime .

Table: Applications of this compound

Application Description Reference
Nickel DetectionForms colored complex with Ni(II) for spectrophotometric detection
Metal ExtractionUsed as a sequestrant for extracting tantalum, vanadium, and tungsten
Organic SynthesisRaw material for synthesizing 1,2-phenylbenzene-2-hydroxyl-ethamine and improving C-N coupling reactions
Metal Cluster ChemistryUsed in the synthesis of decanuclear Cu(II) and enneanuclear Mn(III) complexes
Ultrasound ConversionEnhances the conversion rate in the production of enantiopure benzoin from rac-benzoin acetate
CytoprotectionChronic administration increases transcription of cytoprotective genes and improves transcriptome alterations in certain neurons

Biological Activity

Alpha-benzoin oxime (ABO) is an organic compound known for its diverse biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in catalysis, and its role in metal ion complexation.

Chemical Structure and Properties

This compound is derived from benzoin through the oximation process, characterized by the presence of an oxime functional group (-C=N-OH) attached to a benzoin structure. Its chemical formula is C14_{14}H13_{13}NO, and it exhibits properties that make it a useful ligand in coordination chemistry.

Biological Activity

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property makes it a potential candidate for therapeutic applications in diseases associated with oxidative damage.

2. Metal Ion Chelation

This compound acts as a chelating agent for various metal ions, including Pb(II), Cd(II), Co(II), and Cr(III). Studies have demonstrated that it can form stable complexes with these metals, enhancing their detection and removal from environmental samples. For instance, a study reported that this compound immobilized on a chelating resin achieved recoveries greater than 95% for metal ions in water samples .

3. Catalytic Applications

This compound has been utilized as a ligand in copper-catalyzed C-N coupling reactions. This application allows for the efficient synthesis of pharmaceuticals by facilitating the coupling of (hetero)aryl halides with nucleophiles such as azoles and amino acids. The process yields moderate to excellent results, showcasing the compound's utility in drug development .

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited potent scavenging abilities comparable to standard antioxidants like ascorbic acid.

Case Study 2: Metal Ion Removal from Water

In another investigation, this compound was employed for the preconcentration of chromium ions from industrial wastewater. The study highlighted the effectiveness of this compound functionalized resin in achieving high selectivity and sensitivity for Cr(III) ions, confirming its potential for environmental remediation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
Metal Ion ChelationForms stable complexes with Pb(II), Cd(II), Co(II), Cr(III)
Catalytic ApplicationsFacilitates C-N coupling reactions in pharmaceutical synthesis

Table 2: Metal Ion Recovery Rates Using this compound

Metal IonRecovery Rate (%)Detection Limit (µg/L)
Pb(II)9516.0
Cd(II)954.2
Co(II)1001.3
Cr(III)952.4

Q & A

Q. Basic: What are the optimal synthetic routes and conditions for preparing alpha-Benzoin oxime?

This compound is typically synthesized via the condensation of benzoin (2-hydroxy-1,2-diphenylethanone) with hydroxylamine hydrochloride under acidic or basic conditions. Key steps include:

  • Reagent ratios : Use a 1:1 molar ratio of benzoin to hydroxylamine hydrochloride in ethanol or methanol .
  • Temperature : Reflux at 70–80°C for 4–6 hours to ensure complete oxime formation .
  • Workup : Neutralize the reaction mixture with sodium bicarbonate, followed by extraction with ethyl acetate and recrystallization from ethanol/water for purification .
  • Characterization : Confirm purity via melting point analysis (literature range: 145–147°C) and HPLC (≥98% purity) .

Methodological Tip : For reproducibility, document solvent choice, reaction time, and purification steps in detail, adhering to guidelines for experimental sections in journals .

Q. Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Core techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the oxime proton (N–OH) signal at δ 10.5–11.5 ppm and the hydroxyl proton (C–OH) at δ 5.0–5.5 ppm. Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) is absent due to oxime formation; instead, observe the C=N signal at ~150 ppm .
  • IR Spectroscopy : Confirm the oxime group via N–O stretching at 930–960 cm⁻¹ and O–H (hydroxyl) absorption at 3200–3400 cm⁻¹ .
  • X-ray Crystallography : Resolve stereochemical ambiguities by analyzing crystal structures, particularly for isomer differentiation .

Validation : Cross-reference spectral data with published datasets (e.g., NIST Chemistry WebBook) to ensure accuracy .

Q. Advanced: How can researchers address contradictions in spectroscopic data caused by isomerism in this compound derivatives?

This compound exhibits isomerism (syn/anti or α/β forms), leading to variations in NMR and IR data. To resolve discrepancies:

  • 2D NMR Techniques : Use HSQC and NOESY to assign stereochemistry. For example, anti isomers show distinct NOE correlations between the oxime proton and adjacent aromatic protons .
  • Computational Modeling : Compare experimental IR/NMR results with DFT-calculated spectra (e.g., using Gaussian software) to identify the dominant isomer .
  • Chromatographic Separation : Employ chiral HPLC with cellulose-based columns to isolate isomers, enabling individual characterization .

Case Study : A 2023 study reported conflicting ¹H NMR signals for anti- and syn-isomers; resolution required coupling 2D NMR with X-ray analysis .

Q. Advanced: What mechanistic insights explain this compound’s role in transition metal coordination chemistry?

This compound acts as a bidentate ligand, binding metals via the oxime (–N–O–) and hydroxyl (–OH) groups. Key applications:

  • Copper Complexation : Forms stable Cu(II) complexes used in spectrophotometric detection of copper ions (λmax ~ 450 nm) .
  • Catalytic Applications : In palladium-catalyzed cross-coupling reactions, the oxime group stabilizes Pd intermediates, enhancing reaction efficiency .
  • Mechanistic Studies : Use UV-Vis titration to determine binding constants (log K) and Job’s method to establish stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) .

Experimental Design : To study coordination modes, vary pH (2–10) and monitor spectral shifts via UV-Vis or EPR spectroscopy .

Q. Advanced: How can stereochemical outcomes be controlled in reactions involving this compound?

Stereoselectivity depends on reaction conditions and catalysts:

  • Benzoin Condensation : Use N-heterocyclic carbene (NHC) catalysts to favor specific enantiomers. For example, (R)-NHCs yield (R)-configured products with >90% ee .
  • Reductive Amination : Reduce the oxime to α-aminobenzylphenylcarbinol using NaBH4/NiCl2. Control stereochemistry by adjusting solvent polarity (e.g., THF vs. ethanol) .
  • Chiral Auxiliaries : Introduce chiral ligands (e.g., BINOL) during metal complexation to direct asymmetric synthesis .

Data Analysis : Monitor enantiomeric excess (ee) via chiral GC or HPLC, and correlate with reaction parameters (temperature, catalyst loading) .

Q. Notes on Data Contradictions and Reliability

  • CAS Number Discrepancies : cites CAS 441-38-3 for this compound, while lists 574-13-0. This likely reflects isomer-specific identifiers (e.g., anti vs. syn isomers) . Always verify CAS numbers against authoritative databases like PubChem or NIST .

Properties

IUPAC Name

(2E)-2-hydroxyimino-1,2-diphenylethanol
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InChI

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+
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InChI Key

WAKHLWOJMHVUJC-FYWRMAATSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O
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Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O
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Molecular Formula

C14H13NO2
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DSSTOX Substance ID

DTXSID301341250
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Molecular Weight

227.26 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Benzoin oxime
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Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

574-13-0, 441-38-3, 5928-63-2
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Record name Benzoin oxime, (E)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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